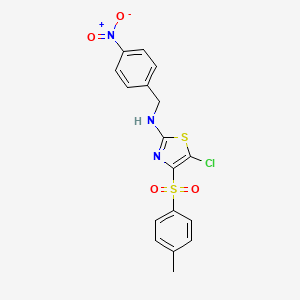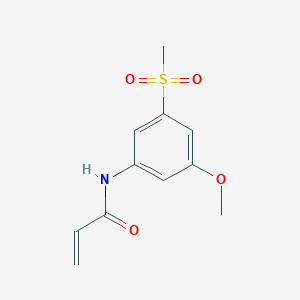![molecular formula C16H13ClN2S B2540418 6-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole CAS No. 863001-14-3](/img/structure/B2540418.png)
6-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole” is a derivative of 3,4-dihydroisoquinolin-1(2H)-one . It is a part of a class of compounds that have been synthesized for plant disease management .
Synthesis Analysis
The synthesis of this compound involves the use of the Castagnoli–Cushman reaction . This reaction has been used to synthesize 59 derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold .Molecular Structure Analysis
The molecular structure of this compound is derived from the 3,4-dihydroisoquinolin-1(2H)-one scaffold . The specific structure of “this compound” is not available in the retrieved resources.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Castagnoli–Cushman reaction . The specific reactions for “this compound” are not detailed in the retrieved resources.科学的研究の応用
Antifungal Agents for Plant Protection
This compound has demonstrated promising antifungal activity against several plant pathogens. Researchers synthesized a series of 2-aryl-6-chloro-3,4-dihydroisoquinolin-2-ium bromides and evaluated their efficacy against fungi such as Alternaria alternate, Curvularia lunata, and Valsa mali. Notably, some of these compounds exhibited higher inhibition rates than the commercial fungicide azoxystrobin. The presence of specific substituents on the C-ring significantly influenced their antifungal potency .
Enzyme Inhibition Studies
Crystal structure studies revealed that the carboxylate group of this compound occupies the oxyanion hole in the enzyme, while the sulfonamide moiety contributes to the correct twist necessary for binding to an adjacent hydrophobic pocket .
作用機序
Target of Action
Similar compounds have been shown to have antifungal activities against various fungi .
Mode of Action
It’s worth noting that related compounds have demonstrated significant antifungal activities .
Biochemical Pathways
Related compounds have been shown to inhibit the growth of various fungi, suggesting that they may interfere with essential biochemical pathways in these organisms .
Result of Action
Related compounds have demonstrated significant antifungal activities, suggesting that they may inhibit the growth of various fungi .
将来の方向性
The future directions for this compound and its derivatives include further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans . The necessity of the C4-carboxyl group and other structural requirements for activity have been revealed , providing crucial information for future research.
特性
IUPAC Name |
6-chloro-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c17-13-5-6-14-15(9-13)20-16(18-14)19-8-7-11-3-1-2-4-12(11)10-19/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVPRRTVCGGNEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-butyl-4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2540335.png)
![8-(2-ethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2540336.png)
![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2540338.png)
![2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2540339.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3,4-difluorobenzamide](/img/structure/B2540340.png)
![3-{2-[(3-Bromophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2540343.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2540344.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2540346.png)



![(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol](/img/no-structure.png)
![N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2540357.png)
